molecular formula C14H9F3N2OS B12629551 4-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]aniline CAS No. 920520-36-1

4-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]aniline

Cat. No.: B12629551
CAS No.: 920520-36-1
M. Wt: 310.30 g/mol
InChI Key: AFDQPMMSGGIXSU-UHFFFAOYSA-N
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Description

4-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]aniline: is a chemical compound that belongs to the class of benzothiazole derivatives It is characterized by the presence of a trifluoromethoxy group attached to the benzothiazole ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]aniline typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety.

    Reduction: Reduction reactions can be performed on the benzothiazole ring.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products:

    Oxidation: Oxidized derivatives of the aniline moiety.

    Reduction: Reduced forms of the benzothiazole ring.

    Substitution: Substituted derivatives with different functional groups replacing the trifluoromethoxy group.

Mechanism of Action

The mechanism of action of 4-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]aniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness:

This detailed article provides a comprehensive overview of 4-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]aniline, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

920520-36-1

Molecular Formula

C14H9F3N2OS

Molecular Weight

310.30 g/mol

IUPAC Name

4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]aniline

InChI

InChI=1S/C14H9F3N2OS/c15-14(16,17)20-10-5-6-11-12(7-10)21-13(19-11)8-1-3-9(18)4-2-8/h1-7H,18H2

InChI Key

AFDQPMMSGGIXSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)OC(F)(F)F)N

Origin of Product

United States

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